7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile
Overview
Description
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound with a fused bicyclic structure. It is recognized for its significant applications in medicinal chemistry and material science due to its unique structural properties. The compound has a molecular formula of C8H4BrN3 and a molecular weight of 222.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, in toluene, the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides. Alternatively, in ethyl acetate, the reaction proceeds via one-pot tandem cyclization/bromination when only TBHP is added, resulting in 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with α-bromoketones and 2-aminopyridines can yield N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It is used in various biological assays to study its effects on different biological targets.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of these targets, leading to various biological outcomes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile include other imidazo[1,2-a]pyridine derivatives, such as:
- 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
- 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Uniqueness
This compound is unique due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various substitution and cyclization reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNDAJAYWYYKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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